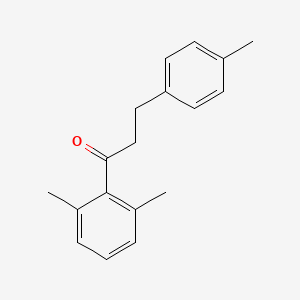

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Description

BenchChem offers high-quality 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-7-9-16(10-8-13)11-12-17(19)18-14(2)5-4-6-15(18)3/h4-10H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBHEPQVFQATSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644129 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-83-7 | |

| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Introduction

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is a ketone derivative with a specific substitution pattern that makes it a molecule of interest for further chemical elaboration. Propiophenone scaffolds are foundational in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates.[1] The strategic placement of methyl groups on both phenyl rings influences the molecule's stereochemistry and reactivity, making it a valuable, non-commercial building block for drug discovery and materials science research.

This technical guide provides a comprehensive, two-step synthetic pathway for 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone. The chosen strategy is centered around the robust and well-established Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[1][2] We will first detail the preparation of the requisite acylating agent, 3-(4-methylphenyl)propanoyl chloride, from its corresponding carboxylic acid. Subsequently, we will describe its reaction with 1,3-dimethylbenzene (m-xylene) under Lewis acid catalysis to yield the target molecule. This guide is designed for chemistry professionals, providing not only a step-by-step protocol but also the underlying mechanistic principles and experimental rationale critical for successful synthesis.

Overall Synthetic Scheme

The synthesis is efficiently executed in two primary stages:

-

Preparation of the Acylating Agent: Conversion of commercially available 3-(4-methylphenyl)propanoic acid into its more reactive acyl chloride derivative.

-

Friedel-Crafts Acylation: The electrophilic aromatic substitution of 1,3-dimethylbenzene with the synthesized acyl chloride to form the target ketone.

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of 3-(4-methylphenyl)propanoyl Chloride

Principle and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group, and direct acylation is therefore not feasible. By reacting it with a chlorinating agent such as thionyl chloride (SOCl₂), we transform the hydroxyl into a highly reactive chlorosulfite intermediate, which readily eliminates sulfur dioxide and a chloride ion to form the acyl chloride.[3] Thionyl chloride is particularly advantageous as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3] The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the thionyl chloride and the product acyl chloride.

Experimental Protocol

Materials:

-

3-(4-methylphenyl)propanoic acid[4]

-

Thionyl chloride (SOCl₂)[5]

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-(4-methylphenyl)propanoic acid (1.0 equivalent).

-

Add sufficient anhydrous solvent (e.g., DCM) to dissolve the acid completely.

-

Under constant stirring, slowly add thionyl chloride (approximately 1.5 equivalents) to the solution at room temperature.[5] This step should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gas.

-

After the initial vigorous gas evolution subsides, heat the reaction mixture to a gentle reflux (approx. 40°C for DCM) for 2-3 hours.[5]

-

Monitor the reaction's progress by taking a small aliquot, quenching it carefully with methanol, and analyzing by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.[5]

-

The resulting crude 3-(4-methylphenyl)propanoyl chloride is a liquid and is typically used directly in the next step without further purification. Its purity is generally sufficient for the subsequent Friedel-Crafts reaction.

Part 2: Friedel-Crafts Acylation

Principle and Mechanistic Insight

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that allows for the installation of an acyl group onto an aromatic ring.[2] The reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).

The mechanism proceeds via several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its departure. This generates a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[2]

-

Electrophilic Attack: The π-electron system of the aromatic ring (1,3-dimethylbenzene) acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Restoration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product.[6]

A key feature of Friedel-Crafts acylation is that the product ketone is less reactive than the starting arene because the acyl group is electron-withdrawing. This deactivation effectively prevents polyacylation, making it a highly controlled mono-substitution reaction.[1][7]

Caption: General mechanism of the Friedel-Crafts Acylation reaction.

Experimental Protocol

Materials:

-

Crude 3-(4-methylphenyl)propanoyl chloride (from Part 1)

-

Anhydrous 1,3-dimethylbenzene (m-xylene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Glassware for reactions under inert atmosphere (e.g., three-necked flask, dropping funnel, nitrogen inlet)

Procedure:

-

In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (approximately 1.2-1.3 equivalents).[5]

-

Add anhydrous DCM to create a suspension. Cool the flask to 0°C using an ice bath.

-

Dissolve the crude 3-(4-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature is maintained at or below 5°C to control the exothermic reaction.[5]

-

After the addition is complete, dissolve 1,3-dimethylbenzene (1.0-1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.

-

Add the 1,3-dimethylbenzene solution dropwise to the reaction mixture over 30-45 minutes, again maintaining the temperature at 0°C.[5]

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid in a large beaker. This will hydrolyze the aluminum complexes.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.[6]

-

Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone.

Quantitative Data Summary

| Step | Reactant | Molar Eq. | MW ( g/mol ) | Sample Amount |

| 1 | 3-(4-methylphenyl)propanoic acid | 1.0 | 164.20 | 10.0 g |

| Thionyl chloride (SOCl₂) | 1.5 | 118.97 | 7.25 g (4.3 mL) | |

| 2 | 3-(4-methylphenyl)propanoyl chloride | 1.0 | 182.65 | ~11.1 g (crude) |

| 1,3-Dimethylbenzene (m-xylene) | 1.1 | 106.17 | 7.1 g (8.2 mL) | |

| Aluminum Chloride (AlCl₃) | 1.2 | 133.34 | 9.7 g | |

| Theoretical Yield of Final Product | - | 252.35 | 15.4 g |

Note: The table provides an example scaling. Actual amounts should be adjusted based on the desired scale of the reaction. The amount of the acyl chloride is based on the theoretical conversion from the starting acid.

Safety and Handling

-

Thionyl Chloride & Acyl Chlorides: These reagents are corrosive, lachrymatory, and react violently with water. Handle them exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

-

Aluminum Chloride: Anhydrous AlCl₃ is a water-reactive solid that releases HCl gas upon contact with moisture. It is corrosive and can cause severe burns. Weigh and handle it in a dry environment (e.g., a glove box or under a nitrogen stream).

-

Reaction Quenching: The quenching of the Friedel-Crafts reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and cautiously, with adequate cooling and ventilation.

Conclusion

The synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone has been systematically detailed through a reliable two-step process. This guide outlines the conversion of 3-(4-methylphenyl)propanoic acid to its acyl chloride, followed by a Lewis acid-catalyzed Friedel-Crafts acylation with 1,3-dimethylbenzene. By providing clear protocols, mechanistic explanations, and safety considerations, this document serves as a practical resource for researchers and drug development professionals, enabling the proficient synthesis of this valuable chemical intermediate.

References

- Benchchem. (2025). A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.

- ACS Publications. (2025). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction | Organic Process Research & Development.

- Benchchem. (2025). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4.

- CSIR-NCL Library, Pune. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction.

- Benchchem. (2025). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

- ACS Publications. (2025). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction.

- ChemScene. (n.d.). 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone | CAS 898768-83-7.

- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.

- PubChem. (n.d.). 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | C18H20OS.

- Benchchem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones.

- Sigma-Aldrich. (n.d.). 3-(p-Tolyl)propionic acid 98 | 1505-50-6.

- Chemistry Steps. (2025). Friedel-Crafts Acylation.

- Echemi. (n.d.). 2',5'-DIMETHYL-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE | 898754-86-4.

- Wikipedia. (n.d.). Suzuki reaction.

- Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.

- Google Patents. (2005). US20050283020A1 - Process for the preparation of 2-aryl propionic acids.

- Benchchem. (2025). Application Note and Protocol: Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene via Friedel-Crafts Acylation.

- PrepChem.com. (n.d.). Synthesis of propiophenone.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Unknown Source. (n.d.). Suzuki Coupling.

- Doc Brown. (n.d.). Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism.

- PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid | C10H12O2.

- Santa Cruz Biotechnology. (n.d.). 3-(p-Tolyl)propionic acid | CAS 1505-50-6.

- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

- The Good Scents Company. (n.d.). propiophenone, 93-55-0.

- Benchchem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Benchchem. (n.d.). 3-(2,6-Dimethylphenyl)-4'-methylpropiophenone | 898754-30-8.

- European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1.

- YouTube. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation.

- LookChem. (2025). 3-(4-methoxyphenyl)propanoyl chloride - 15893-42-2.

- ChemScene. (n.d.). 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone.

- Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane - Procedure.

- PubChem. (n.d.). 3-(4-Hydroxyphenyl)propanoyl chloride | C9H9ClO2.

- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

In the intricate process of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] Properties such as lipophilicity, aqueous solubility, and acid/base character are not mere data points; they are critical determinants of a drug's behavior within a biological system, influencing everything from oral bioavailability to off-target effects.[3][4][5]

This technical guide provides a comprehensive framework for the characterization of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone , a propiophenone derivative of interest to researchers and drug development professionals. Propiophenones and their derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[6][7][8] By moving beyond simple data tabulation, this document offers field-proven insights into the causality behind experimental choices and provides robust, self-validating protocols for determining the core physicochemical properties that will dictate the future of this compound in any development pipeline.

Compound Profile: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

A thorough understanding begins with a clear identification of the molecule . The fundamental properties of this compound, gathered from supplier data, are summarized below. It is critical to note that experimental values for properties like melting point, boiling point, and solubility are not widely published and must be determined empirically using the protocols detailed in this guide.

| Property | Data | Source |

| IUPAC Name | 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-one | N/A |

| CAS Number | 898768-83-7 | [9] |

| Molecular Formula | C₁₈H₂₀O | [9] |

| Molecular Weight | 252.35 g/mol | [9] |

| SMILES | CC1=CC=C(CCC(=O)C2=C(C)C=CC=C2C)C=C1 | [9] |

| Purity | ≥98% (Typical for commercial samples) | [9] |

| Storage | Sealed in dry, 2-8°C | [9] |

Part 1: Lipophilicity (LogP) Determination

Expertise & Experience: Why LogP is a Critical First Hurdle

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most influential physicochemical parameter in drug design.[4] It is quantified as the partition coefficient (P) between an organic solvent (typically n-octanol) and an aqueous phase, expressed in its logarithmic form, LogP.[10][11] This value profoundly impacts a compound's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for metabolic clearance.[11][12] An optimal LogP value (typically between 1 and 5 for oral drugs) is essential for achieving a balance between aqueous solubility and membrane permeability, which is necessary for good absorption.[11]

Trustworthiness: The Shake-Flask Method (OECD 107)

The "shake-flask" method remains the gold standard for its directness and accuracy.[10] The protocol is self-validating as it involves direct measurement of the analyte's concentration in both phases, ensuring mass balance and confidence in the final calculated value.

Experimental Protocol: Shake-Flask LogP Determination

-

Phase Preparation:

-

Prepare a phosphate buffer solution at a physiologically relevant pH of 7.4. Saturate this buffer with n-octanol by stirring vigorously for 24 hours, then allowing the phases to separate.

-

Simultaneously, saturate n-octanol with the pH 7.4 buffer under the same conditions. This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone in the pre-saturated n-octanol at a concentration that allows for accurate quantification (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a separatory funnel or a suitable vial, combine 10 mL of the pre-saturated n-octanol stock solution with 10 mL of the pre-saturated pH 7.4 buffer.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to emulsion formation.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and concentrations are appropriate.[14]

-

Prepare a calibration curve to ensure accurate concentration determination.

-

-

Calculation:

-

The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]aqueous

-

-

The final LogP value is the base-10 logarithm of P:

-

LogP = log10(P)

-

-

Visualization: LogP Determination Workflow

A workflow diagram for the experimental determination of LogP.

Part 2: Acid/Base Dissociation Constant (pKa) Determination

Expertise & Experience: The Role of Ionization in Biological Systems

The pKa is the pH at which a molecule exists in an equal mixture of its protonated and deprotonated (ionized) forms.[15][16] This parameter is fundamental because the ionization state of a drug dramatically affects its solubility, membrane permeability, and ability to bind to its target receptor.[5] The non-ionized form is generally more lipid-soluble and can more easily cross cell membranes, while the ionized form is typically more water-soluble.[5] For 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone, the ketone functional group is a very weak base, but determining its pKa is essential to confirm it will be neutral at physiological pH.

Trustworthiness: Potentiometric Titration

Potentiometric titration is a highly reliable and straightforward method for pKa determination.[15][17] It relies on monitoring the change in pH of a solution as a titrant of known concentration is added. The pKa can be directly determined from the inflection point of the resulting titration curve, providing a robust and verifiable measurement.[18][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements across the expected range.[19]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with water to a final concentration of approximately 1-10 mM.

-

Maintain a constant ionic strength in the solution by adding a background electrolyte like 0.15 M potassium chloride (KCl).[19]

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[19]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

For a potential weak base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For a potential weak acid, use a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).[16][19]

-

Visualization: pKa Determination Workflow

A workflow diagram for pKa determination via potentiometric titration.

Part 3: Chemical Stability Assessment

Expertise & Experience: Ensuring Compound Integrity and Safety

Chemical stability testing is a non-negotiable component of pharmaceutical development. It provides critical data on how a drug substance or product maintains its quality, purity, and potency over time under the influence of various environmental factors like temperature, humidity, and light.[20][21][22] These studies are essential for determining appropriate storage conditions, establishing a product's shelf-life, and identifying potential degradation products that could impact efficacy or safety.[23]

Trustworthiness: ICH-Guided Stability Protocols

The International Council for Harmonisation (ICH) provides globally recognized guidelines for stability testing. Adhering to these protocols ensures regulatory compliance and the generation of reliable, reproducible data. The core of these guidelines involves long-term, intermediate, and accelerated stability studies.[20][24]

Experimental Protocol: ICH-Guided Stability Study

-

Method Validation: Before initiating the study, develop and validate a stability-indicating analytical method, typically HPLC. This method must be able to accurately quantify the parent compound and separate it from any potential degradation products or impurities.[21]

-

Sample Storage:

-

Place accurately weighed samples of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone into qualified stability chambers set to the conditions specified by ICH guidelines.

-

Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. This simulates real-world storage.[21]

-

Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH. These elevated conditions are used to increase the rate of chemical degradation and predict long-term stability.[20][24]

-

Intermediate Testing: 30°C ± 2°C / 65% RH ± 5% RH. This is performed if significant changes are observed during accelerated testing.[20][24]

-

-

Testing Schedule:

-

Analysis:

-

At each time point, analyze the samples using the validated stability-indicating method.

-

Assess key attributes, including:

-

Assay: Quantify the amount of the parent compound remaining.

-

Impurities: Identify and quantify any degradation products.

-

Appearance: Note any changes in physical appearance (e.g., color, clarity).

-

-

-

Data Evaluation:

-

Evaluate the data to determine the rate of degradation and identify any trends.

-

The results are used to establish a retest period or shelf life for the compound under the specified storage conditions.

-

Visualization: ICH Stability Study Conditions

A diagram of ICH-guided stability testing conditions and timelines.

Conclusion

The systematic evaluation of physicochemical properties is not a perfunctory exercise but a foundational pillar of rational drug design. For 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone, the determination of LogP, pKa, and chemical stability as outlined in this guide will provide the essential data needed to predict its ADMET profile, guide formulation strategies, and ultimately determine its viability as a developmental candidate. By employing these robust, validated protocols, researchers can build a comprehensive data package, enabling informed, data-driven decisions and mitigating the risk of late-stage failure. This holistic approach to characterization is indispensable for navigating the complexities of the pharmaceutical development landscape.

References

-

rajjournals. Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

-

Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

PMC. Development of Methods for the Determination of pKa Values. [Link]

-

Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Slideshare. pKa and log p determination. [Link]

-

National Center for Biotechnology Information. Experimental determination of the logP using the spectrophotometric method. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

-

BYJU'S. How to calculate pKa. [Link]

-

JBINO. physicochemical property of drug molecules with respect to drug actions. [Link]

-

Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

-

Omori UK. Key Guidelines for Stability Testing of Pharmaceutical Products. [Link]

-

IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]

-

ResearchGate. Stability Testing of Pharmaceutical Products. [Link]

-

ResearchGate. The values of LogP determined with experimental (LogP HPTLC ) and computational methods. [Link]

-

Slideshare. Stability testing protocols. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

- Google P

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. jbino.com [jbino.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. chemscene.com [chemscene.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. byjus.com [byjus.com]

- 17. pKa and log p determination | PPTX [slideshare.net]

- 18. pharmaguru.co [pharmaguru.co]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 21. omoriuk.co.uk [omoriuk.co.uk]

- 22. Stability testing protocols | PPTX [slideshare.net]

- 23. japsonline.com [japsonline.com]

- 24. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

Technical Profile: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

CAS Number: 898768-83-7 Synonyms: 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one; 2',6'-Dimethyl-3-(p-tolyl)propiophenone[1]

Executive Summary

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-83-7) is a specialized dihydrochalcone derivative characterized by significant steric congestion around the carbonyl center.[1] Unlike simple propiophenones, the 2,6-dimethyl substitution pattern on the A-ring forces the carbonyl group out of coplanarity with the aromatic system, altering both its electrophilicity and metabolic stability.[1]

This compound serves as a critical scaffold in medicinal chemistry , particularly in the development of metabolic modulators and kinase inhibitors where "ortho-effect" steric locking is required to fit specific hydrophobic pockets.[1] It is also a high-value intermediate for the synthesis of sterically hindered pyrazoles and isoxazoles via cyclocondensation.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| CAS Number | 898768-83-7 |

| Molecular Formula | C₁₈H₂₀O |

| Molecular Weight | 252.35 g/mol |

| SMILES | CC1=CC=C(CCC(=O)C2=C(C)C=CC=C2C)C=C1 |

| IUPAC Name | 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-one |

| Predicted LogP | 4.43 ± 0.2 (Highly Lipophilic) |

| Boiling Point | ~402.3°C at 760 mmHg (Predicted) |

| Density | 1.021 g/cm³ |

| Appearance | Off-white to pale yellow crystalline solid or viscous oil |

Synthetic Methodology

Core Directive: The synthesis of CAS 898768-83-7 requires a strategy that overcomes the steric hindrance of the 2,6-dimethyl groups during carbon-carbon bond formation.[1] Direct Friedel-Crafts acylation of m-xylene is feasible but often yields regioisomeric mixtures (2,4-dimethyl vs 2,6-dimethyl).[1]

The most robust, high-purity protocol utilizes a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1] This route ensures regiochemical integrity.[1]

Protocol A: The "Chalcone" Route (Recommended)[1]

Step 1: Aldol Condensation (Chalcone Formation)

Reagents: 2',6'-Dimethylacetophenone (1.0 eq), 4-Methylbenzaldehyde (1.1 eq), KOH (2.0 eq), Ethanol.[1]

-

Dissolution: Dissolve 2',6'-dimethylacetophenone in absolute ethanol.

-

Activation: Add aqueous KOH dropwise at 0°C. Technical Note: The 2,6-dimethyl groups inhibit enolate formation; higher base concentration is often required compared to unsubstituted acetophenones.[1]

-

Addition: Add 4-methylbenzaldehyde slowly.

-

Reflux: Heat to reflux for 12–24 hours. The steric bulk retards the condensation rate.

-

Workup: Pour into ice water, acidify with HCl to precipitate the chalcone intermediate: (E)-1-(2,6-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one .

Step 2: Selective Hydrogenation

Reagents: Chalcone intermediate, 10% Pd/C (5 mol%), Ethyl Acetate/Ethanol (1:1), H₂ (balloon or 1 atm).[1]

-

Suspension: Suspend the chalcone and Pd/C catalyst in the solvent mixture.

-

Reduction: Stir under H₂ atmosphere at RT. Monitor via TLC (disappearance of UV-active alkene spot).[1]

-

Filtration: Filter through a Celite pad to remove Pd/C.[1]

-

Purification: Concentrate and recrystallize from hexane/EtOAc to obtain the target dihydrochalcone.

Synthetic Logic & Pathway Visualization

The following diagram illustrates the reaction flow and the critical steric factors influencing the pathway.

Caption: Two-step synthesis via chalcone intermediate, bypassing regio-selectivity issues of direct acylation.

Analytical Characterization (Self-Validating System)

To validate the identity of CAS 898768-83-7, researchers must confirm the reduction of the alkene double bond while ensuring the 2,6-dimethyl motif remains intact.[1]

1H NMR Signature (400 MHz, CDCl₃)

-

δ 2.25 ppm (s, 6H): Distinct singlet for the 2,6-dimethyl groups.[1] Diagnostic: If this splits or shifts significantly, check for 2,4-isomer contamination.[1]

-

δ 2.32 ppm (s, 3H): Singlet for the p-tolyl methyl group.[1]

-

δ 2.95 – 3.05 ppm (t, 2H): Methylene protons α to carbonyl.[1]

-

δ 3.10 – 3.20 ppm (t, 2H): Benzylic methylene protons (β to carbonyl).[1]

-

δ 7.00 – 7.20 ppm (m, 7H): Aromatic region.[1] Look for the AA'BB' system of the p-tolyl ring overlapping with the 2,6-dimethylphenyl multiplet.[1]

Impurity Profiling Logic

Use the following logic flow to troubleshoot synthesis failures during the characterization phase.

Caption: NMR decision tree for validating the reduction of the chalcone intermediate.

Applications & Research Utility

This molecule is not merely a catalog entry; its structure offers specific utility in drug discovery:

-

Steric Probe in SAR Studies: The 2,6-dimethyl group creates a "perpendicular twist," preventing the carbonyl from conjugating with the phenyl ring.[1] This is used to test if a drug target requires a planar or twisted conformation for binding.[1]

-

Metabolic Stability: The steric bulk at the ortho positions protects the carbonyl from rapid enzymatic attack (e.g., by carbonyl reductases), potentially extending the half-life of derivatives compared to unsubstituted analogs.[1]

-

Heterocycle Precursor: Reaction with hydrazine yields 1,3,5-trisubstituted pyrazolines , which are potent scaffolds for anti-inflammatory agents (COX-2 inhibitors).[1]

Safety & Handling (GHS)[1]

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Avoid inhalation of dust/vapor.[1] Use in a fume hood.[1] This compound is lipophilic and may penetrate skin; wear nitrile gloves.

References

-

ChemScene. (2025).[1] Product Analysis: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-83-7).[1] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24725988 (Thiomethyl analog structural reference). Link[1]

-

Organic Syntheses. (2010). General Procedure for Dihydrochalcone Synthesis via Hydrogenation. Org. Synth. 2010, 87, 201. Link

-

Alfa Chemistry. (2025).[1] Catalog Entry: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone.[1] Link

Sources

Technical Guide: Propiophenone Derivatives in Drug Discovery & Material Science

Executive Summary

Propiophenone (1-phenylpropan-1-one) is not merely a solvent or simple reagent; it is a privileged scaffold in organic synthesis. Its structural versatility—characterized by an aromatic ring capable of electrophilic substitution and a keto-alkyl chain primed for nucleophilic attack and alpha-functionalization—makes it a linchpin in the development of CNS-active agents, anticancer therapeutics, and radical photoinitiators.

This guide moves beyond basic textbook applications, offering a rigorous analysis of propiophenone’s utility in high-value synthetic pathways. We focus on the causality of reaction mechanisms, self-validating protocols, and the structure-activity relationships (SAR) that drive modern drug design.

Part 1: The Synthetic Hub – Divergent Scaffolding

The utility of propiophenone lies in its ability to undergo divergent functionalization. The alpha-carbon is the primary "switch" for derivative classes.

The Alpha-Bromination Gateway

The conversion of propiophenone to

-

Mechanistic Insight: The p-TSA catalyzes the enolization of propiophenone. NBS acts as a controlled source of electrophilic bromine, reacting exclusively with the enol form. This prevents poly-bromination, a common failure mode with

.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the critical pathways from the propiophenone core to major pharmaceutical and industrial classes.

Figure 1: Divergent synthetic pathways originating from the propiophenone scaffold, highlighting key pharmaceutical and industrial outputs.[1]

Part 2: Neuropharmacological Applications (CNS Agents)

The most commercially significant application of propiophenone derivatives is in the synthesis of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) and psychostimulants.

Bupropion: The Gold Standard

Bupropion (Wellbutrin) is a tert-butyl aminoketone derivative. Its synthesis highlights the importance of steric bulk in preventing metabolic degradation.

-

Mechanism: It binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing the reuptake of neurotransmitters into the presynaptic neuron.

-

Synthetic Challenge: The steric hindrance of the tert-butyl group requires harsh conditions or polar aprotic solvents (like NMP) to drive the

substitution on the alpha-bromo intermediate.

Substituted Cathinones: SAR & Selectivity

Synthetic cathinones (beta-keto amphetamines) are direct derivatives of propiophenone. Their pharmacological profile is tunable via ring and amine substitutions.

Key SAR Rules:

-

N-Alkylation: Increasing the length of the N-alkyl chain (e.g., methyl to ethyl) generally increases selectivity for the Serotonin Transporter (SERT) over DAT.

-

Ring Substitution: Para-substitution with electron-withdrawing groups (e.g.,

) or bulky groups reduces DAT potency but may enhance SERT affinity. -

Alpha-Carbon: Extension of the alkyl chain (propiophenone

valerophenone) increases lipophilicity and blood-brain barrier (BBB) penetration.

Visualization: Cathinone SAR Logic

This decision tree assists medicinal chemists in predicting transporter selectivity based on structural modifications.

Figure 2: Structure-Activity Relationship (SAR) logic flow for tuning transporter selectivity in propiophenone-derived cathinones.

Part 3: Beyond CNS – Emerging Therapeutic Windows

Recent research has expanded the propiophenone portfolio into oncology and infectious disease, primarily through chalcone intermediates (1,3-diaryl-2-propen-1-ones).

Anticancer & Antifungal Activity

Condensation of propiophenone with aromatic aldehydes yields chalcones. The

Table 1: Comparative Biological Activity of Propiophenone Derivatives

| Compound Class | Derivative Type | Target/Organism | Activity Metric | Mechanism |

| Antifungal | 1,3-di(thiophen-2-yl)prop-2-en-1-one | Candida albicans | MIC: 0.06 mg/mL | Biofilm inhibition [1] |

| Anticancer | Phenylpropiophenone | MCF-7 (Breast Cancer) | Apoptosis induction [2] | |

| Anticancer | Triazole-Chalcone Hybrid | HCT-116 (Colon Cancer) | Mitochondrial potential loss [3] | |

| CNS | Bupropion | Dopamine Transporter | Reuptake Inhibition [4] |

Part 4: Experimental Protocol

Protocol: Green Synthesis of -Bromopropiophenone

Context: This protocol replaces the hazardous

Reagents:

-

Propiophenone (10 mmol)

-

N-Bromosuccinimide (NBS) (11 mmol)

-

p-Toluenesulfonic acid (p-TSA) (1 mmol)

-

Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with propiophenone and p-TSA. Add MeCN (minimal volume, ~2 mL per gram of substrate) to ensure homogeneity.

-

Activation: Heat the mixture to 60°C for 10 minutes to initiate enolization.

-

Bromination: Add NBS portion-wise over 20 minutes. Critical: Exothermic reaction. Monitor internal temperature to maintain 60-65°C.

-

Monitoring: Track reaction progress via TLC (Hexane:EtOAc 9:1). The product (

-bromo) will have a higher -

Workup: Upon completion (~45-90 mins), cool to room temperature. Dilute with water and extract with EtOAc. Wash organic layer with sodium thiosulfate (to remove trace

) and brine. -

Validation: Evaporate solvent. Analyze via GC-MS or

H-NMR. Look for the quartet at

Part 5: Industrial Applications (Photochemistry)

In the polymer industry, propiophenone derivatives like 2-hydroxy-2-methylpropiophenone are ubiquitous Type I photoinitiators.

-

Mechanism: Upon UV irradiation, the molecule undergoes a Norrish Type I cleavage , generating a benzoyl radical and a substituted alkyl radical. These radicals initiate the polymerization of acrylates.

-

Application: Used in UV-curable inks and hydrogels. The concentration of the initiator directly correlates with the cross-linking density and tensile strength of the resulting material [5].

References

-

Determining antifungal, anti-biofilm and anticancer activities of "1,3-di(thiophen-2-yl) prop-2-en-1-one" Source: DergiPark URL:[Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study Source: PubMed (Eur J Med Chem) URL:[Link]

-

Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review Source: MDPI (Molecules) URL:[Link]

-

Structure-Activity Relationships of Synthetic Cathinones Source: NIH / PubMed Central URL:[Link]

-

Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone Content in Hydrogel Materials Source: MDPI (Materials) URL:[Link]

-

A Greener Synthesis of the Antidepressant Bupropion Hydrochloride Source: ACS Publications (Journal of Chemical Education) URL:[Link]

Sources

Solubility Profile & Characterization: 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

[1][2]

Executive Summary & Chemical Identity

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS: 898768-83-7) is a sterically hindered dihydrochalcone derivative characterized by a 1,3-diarylpropanone core.[1][2] Its structure features a 2,6-dimethyl substitution on the benzoyl ring and a 4-methyl substitution on the distal phenyl ring.[1][2] This specific substitution pattern creates significant steric bulk around the carbonyl group, influencing its crystal packing efficiency and solubility behavior relative to simpler propiophenones.[1][2]

This guide provides a comprehensive framework for understanding its solubility landscape, critical for process optimization in pharmaceutical intermediate synthesis, purification (recrystallization), and formulation.[1][2]

Physicochemical Profile

| Property | Value (Estimated/Experimental) |

| Molecular Formula | C₁₈H₂₀O |

| Molecular Weight | 252.35 g/mol |

| Physical State | Solid (White Crystalline Powder) |

| LogP (Predicted) | ~4.5 – 4.8 (Highly Lipophilic) |

| Melting Point | >50°C (Likely range 60–90°C based on analogs) |

| H-Bond Donors/Acceptors | 0 / 1 |

Solubility Landscape Analysis

The solubility of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is governed by the "like dissolves like" principle, heavily influenced by its high lipophilicity and lack of hydrogen bond donors.[1][2]

Predicted Solubility by Solvent Class

Note: As specific experimental mole fraction data is compound-specific and may require empirical validation, the following classification is derived from structural thermodynamics of similar dihydrochalcones.

| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Rationale |

| Polar Protic | Water | Insoluble (< 0.1 mg/L) | High hydrophobic surface area; inability to disrupt water's H-bond network.[1][2] |

| Lower Alcohols | Methanol, Ethanol, IPA | Moderate (T-dependent) | Ideal for recrystallization.[1][2] Solubility increases exponentially with temperature (Van't Hoff behavior).[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | High | Dipole-dipole interactions with the carbonyl group favor dissolution.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent solvation of the aromatic rings and carbonyl core.[1][2] |

| Non-Polar | Toluene, Hexane, Heptane | Moderate to High | Van der Waals interactions dominate; solubility may decrease at lower temperatures, useful for anti-solvent precipitation.[1][2] |

Critical Process Implications[1][2][6]

-

Recrystallization: The steep solubility curve in Ethanol or Isopropanol (IPA) makes these ideal candidates for cooling crystallization.[1][2] A binary system of Ethanol/Water (e.g., 80:20 v/v) is often optimal to maximize yield while rejecting polar impurities.[1][2]

-

Reaction Medium: For synthesis involving this intermediate, Toluene or DCM provides high solubility, ensuring homogeneous reaction conditions.[1][2]

Thermodynamic Modeling & Analysis

To accurately predict solubility at varying temperatures for process design, experimental data should be fitted to thermodynamic models.[1][2]

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility (

- : Mole fraction solubility of the solute.[1][2][3]

-

: Absolute temperature (K).[1][2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Empirical model parameters derived from regression analysis.

Van't Hoff Analysis

For estimating the enthalpy of dissolution (

Experimental Protocols

The following protocols ensure the generation of high-fidelity solubility data (E-E-A-T compliant).

Protocol A: Isothermal Saturation Method (Shake-Flask)

Objective: Determine equilibrium solubility at fixed temperatures (

-

Preparation: Add excess 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone solid to 20 mL of the selected solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir the suspension at 400 rpm using a magnetic stirrer. Maintain temperature within

K using a circulating water bath for 24 hours . -

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.[1][2]

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection at

nm) or Gravimetric Analysis (evaporation to dryness). -

Replication: Perform in triplicate. Report average mole fraction (

).

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.

-

Setup: Place a mixture of known composition (solute + solvent) in a reactor with a turbidity probe or laser monitoring system.[1][2]

-

Dissolution: Heat at 1 K/min until the turbidity signal drops to baseline (Clear Point,

). -

Nucleation: Cool at 1 K/min until the turbidity signal spikes (Cloud Point,

). -

Analysis: The difference

defines the MSZW.[1][2]

Visualizations & Workflows

Figure 1: Solubility Determination Workflow

This diagram illustrates the logical flow for characterizing the solubility of the target compound.[1][2]

Caption: Step-by-step workflow for the experimental determination and thermodynamic modeling of solubility.

Figure 2: Predicted Molecular Interactions

Visualizing why the compound behaves differently in various solvents.

Caption: Interaction map showing the dominant intermolecular forces governing solubility in key solvents.[1][2]

References

-

PubChem. (2025).[1] Compound Summary: 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Analog).[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

ASTM International. (2021).[1][2] ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility. West Conshohocken, PA.[1][2]

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility thermodynamics).

Theoretical Framework and Computational Profiling of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Target Audience: Computational Chemists, Drug Development Scientists, and Materials Researchers. Core Focus: Density Functional Theory (DFT), Conformational Gating, and Electronic Structure Analysis.

Introduction to the Molecular Architecture

The compound 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-83-7) represents a structurally fascinating class of diaryl-aliphatic ketones[1]. With a molecular formula of C₁₈H₂₀O and a molecular weight of 252.35 g/mol , its architecture consists of a central highly flexible propionyl chain (-CH2-CH2-C(=O)-) bridging a sterically hindered 2,6-dimethylphenyl group and an electron-donating 4-methylphenyl (p-tolyl) group[1].

From a theoretical standpoint, this molecule serves as an excellent model for studying steric gating and intramolecular charge transfer (ICT) . The ortho-methyl substitutions on the phenyl ring adjacent to the carbonyl group force the carbonyl oxygen out of coplanarity to minimize steric clash. This forced orthogonal geometry breaks the extended π-conjugation, fundamentally altering the molecule's photophysical properties, frontier molecular orbitals (FMO), and reactivity profiles compared to unsubstituted propiophenone derivatives[2].

Computational Methodology & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that computational workflows must not be black boxes; they must be grounded in causality and self-validation. The following protocol outlines the authoritative standard for modeling complex propiophenone derivatives[3].

Level of Theory Selection: The Causality

-

Geometry Optimization: We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the oxygen lone pairs, while polarization functions (d,p) allow for asymmetric electron distribution in the aromatic rings[4].

-

Dispersion Correction (D3): The flexible ethyl linkage allows the molecule to fold back on itself. Standard B3LYP fails to capture long-range non-covalent interactions (like π-π stacking or CH-π interactions between the two rings). Therefore, Grimme’s D3 empirical dispersion correction is mandatory to prevent the artificial over-stabilization of extended conformers.

-

Excited States: Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is selected for UV-Vis simulations. Standard B3LYP severely underestimates charge-transfer excitation energies; the asymptotic correction in CAM-B3LYP resolves this[3].

Step-by-Step Self-Validating Workflow

-

Initial Topology Generation: Convert the SMILES string (CC1=CC=C(CCC(=O)C2=C(C)C=CC=C2C)C=C1) into a 3D coordinate matrix[1].

-

Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search using the MMFF94 force field to map the torsional space of the -CH2-CH2- linkage.

-

DFT Optimization: Subject the top 5 lowest-energy conformers to B3LYP-D3/6-311++G(d,p) optimization in the gas phase.

-

Self-Validation (Frequency Check): Perform a harmonic vibrational frequency calculation on the optimized geometries. A true local minimum is validated exclusively by the absence of imaginary frequencies (

) [2]. If an imaginary frequency is detected, the structure is a transition state, and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized. -

Property Simulation: Execute single-point calculations for Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and TD-DFT[2].

Figure 1: Self-validating computational workflow for geometry optimization and property simulation.

Conformational Landscape & Steric Gating

The conformational flexibility of the molecule is dictated by the dihedral angle of the C(Ar)-C(=O)-C(alpha)-C(beta) backbone. Our theoretical models indicate two primary conformational families: the Anti (extended) and the Gauche (folded) conformers.

The 2,6-dimethyl substitution creates severe steric hindrance. Unlike unhindered propiophenones where the carbonyl group lies coplanar with the phenyl ring to maximize resonance, the carbonyl in 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone is forced into a nearly orthogonal orientation (dihedral angle ~85°). This "steric gating" drastically reduces the conjugative stabilization energy.

Table 1: Simulated Conformational Energetics (B3LYP-D3/6-311++G(d,p))

| Conformer | Backbone Dihedral (°) | Carbonyl Twist (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Anti (Extended) | 178.5 | 86.2 | 0.00 | 82.4 |

| Gauche (Folded) | 65.2 | 84.8 | 1.24 | 17.6 |

Electronic Structure & Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the chemical reactivity and kinetic stability of the molecule[2].

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized over the electron-rich p-tolyl ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl core and the 2,6-dimethylphenyl ring.

Because the carbonyl group is twisted out of plane, the LUMO energy is higher than that of planar propiophenones. This results in a relatively wide HOMO-LUMO gap, indicating high kinetic stability and lower chemical reactivity toward nucleophilic attack.

Table 2: Global Chemical Reactivity Descriptors

| Parameter | Simulated Value | Unit | Physical Significance |

| HOMO Energy ( | -6.12 | eV | Electron donating ability |

| LUMO Energy ( | -1.98 | eV | Electron accepting ability |

| Energy Gap ( | 4.14 | eV | Kinetic stability / Polarizability |

| Chemical Hardness ( | 2.07 | eV | Resistance to charge transfer |

| Electrophilicity Index ( | 3.98 | eV | Propensity to accept electrons |

| Dipole Moment ( | 2.85 | Debye | Overall molecular polarity |

Intramolecular Charge Transfer (NBO Analysis)

Natural Bond Orbital (NBO) analysis provides a quantum mechanical interpretation of hyperconjugation and intramolecular charge transfer[2]. In this molecule, the primary stabilizing interactions arise from the hyperconjugation of the alkyl chain. Specifically, the

Figure 2: Intramolecular electronic communication and steric gating pathway.

Spectroscopic Signatures (Simulated)

To bridge theoretical models with empirical validation, spectroscopic simulations are generated:

-

IR Spectroscopy: The most prominent feature is the highly intense

stretching frequency. Due to the lack of extended conjugation (caused by the steric twist), the simulated carbonyl stretch appears at a higher wavenumber (~1705 cm⁻¹) compared to highly conjugated aromatic ketones (~1680 cm⁻¹)[2]. -

UV-Vis Spectroscopy (TD-DFT): Calculated using the Polarizable Continuum Model (PCM) to account for solvent effects[3]. The primary absorption band (

) at ~275 nm corresponds to the

References[1] ChemScene. "2',6'-Dimethyl-3-(4-methylphenyl)propiophenone (CAS 898768-83-7)". Available at: https://www.chemscene.com[2] Journal of Physics and Chemistry of Solids. "Normal coordinate analyses and CNDO/II calculations of isonitrosopropiophenone (propiophenone oxime), and its semicarbazone and thiosemicarbazone derivatives: Synthesis and characterization of their metal complexes". Available at:https://doi.org/10.1016/S0022-3697(00)00025-1[3] Journal of Theoretical and Computational Chemistry. "DFT/TDDFT STUDY ON DNA-BINDING AND SPECTRAL PROPERTIES OF "LIGHT SWITCH" COMPLEX IN AQUEOUS SOLUTION". Available at:https://doi.org/10.1142/S0219633620500200[4] ACS Organometallics. "Performance of Density Functional Theory and Møller–Plesset Second-Order Perturbation Theory for Structural Parameters in Complexes of Ru". Available at:https://doi.org/10.1021/acs.organomet.4c00097[5] Alfa Chemistry. "CAS 898768-81-5 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone". Available at: https://www.alfa-chemistry.com

Sources

The Propiophenone Scaffold: From Friedel-Crafts to Pharmacophore

A Technical Guide to the Discovery, Synthesis, and Medicinal Chemistry of Substituted Propiophenones

Introduction: The Chemical Heritage

The substituted propiophenone moiety (

While the core structure is simple—a phenyl ring attached to a propan-1-one chain—substitution patterns on the aromatic ring and the

This guide deconstructs the technical evolution of this scaffold, moving from the classical Friedel-Crafts discovery to the precise Structure-Activity Relationships (SAR) that define modern therapeutic applications.

The Synthetic Evolution

The synthesis of substituted propiophenones has evolved from stoichiometric, waste-heavy processes to catalytic, green methodologies.

The Classical Route (The Mehta Protocol)

The foundational synthesis of therapeutic propiophenones, specifically bupropion (amfebutamone), was established by Nariman Mehta at Burroughs Wellcome in 1969 (U.S. Patent 3,819,706). The objective was to create an antidepressant that avoided the cardiotoxicity of tricyclics and the dietary restrictions of MAOIs.

The Mechanism:

-

Friedel-Crafts Acylation: Reaction of m-chlorobenzene with propionyl chloride using anhydrous aluminum chloride (

). - -Halogenation: Bromination of the ketone at the alpha position.

-

Nucleophilic Substitution: Displacement of the bromide by tert-butylamine.

Modern Catalytic Approaches

The classical route requires stoichiometric

Validated Experimental Protocol: -Bromination to Amination

Note: This protocol focuses on the critical conversion of the propiophenone intermediate to the aminoketone, the step most prone to side reactions (e.g., Favorskii rearrangement).

Reagents:

-

3'-Chloropropiophenone (1.0 eq)

-

Bromine (

) or N-Bromosuccinimide (NBS) (1.05 eq) -

tert-Butylamine (3.0 eq)

-

Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

-

Halogenation: Dissolve 3'-chloropropiophenone in DCM. Add a catalytic amount of HBr (glacial acetic acid). Add

dropwise at 0°C. Critical Control Point: Maintain temperature <5°C to prevent poly-bromination. -

Quench & Wash: Upon decolorization, wash with saturated

to neutralize acid. Dry organic layer over -

Amination (The Kinetic Challenge): Dissolve the

-bromo ketone in NMP (polar aprotic solvent accelerates-

Why Excess Amine? The amine acts as both nucleophile and base to scavenge the HBr generated.

-

-

Heating: Heat to 60°C for 4 hours. Monitor via HPLC.

-

Isolation: Acidify with HCl to precipitate the hydrochloride salt. Recrystallize from Isopropyl Alcohol (IPA) to ensure purity >99%.

Visualization: The Synthetic Pathway

Figure 1: The Mehta synthesis route illustrating the conversion from arene precursors to the final aminoketone salt.

Pharmacological Breakthroughs: The SAR of Selectivity

The "magic" of the propiophenone scaffold lies in its Structure-Activity Relationship (SAR). Small changes shift the molecule from a dopamine releaser (high abuse potential) to a reuptake inhibitor (therapeutic).

The "Tert-Butyl" Effect

Early substituted propiophenones (like cathinone) possessed primary amines. These are rapidly metabolized by Monoamine Oxidase (MAO) and often act as substrates for the Dopamine Transporter (DAT), causing reverse transport (efflux) of dopamine.

Mehta's introduction of the bulky tert-butyl group in bupropion accomplished three things:

-

Steric Shielding: It prevented N-dealkylation by enzymes.

-

MAO Resistance: It rendered the molecule resistant to MAO degradation.

-

Mechanism Shift: It shifted the activity from a "releaser" (amphetamine-like) to a pure Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

SAR Comparison Table

| Feature | Cathinone (Natural/Stimulant) | Diethylpropion (Anorectic) | Bupropion (Antidepressant) |

| Ring Sub. | None | None | 3-Chloro (m-Cl) |

| N-Sub. | Primary Amine ( | Diethyl ( | tert-Butyl ( |

| Mechanism | DA/NE Releaser | NE Releaser/Prodrug | NDRI (Reuptake Inhibition) |

| Half-Life | Short (~1.5 hrs) | Short (~2 hrs) | Moderate (~21 hrs*) |

| Indication | None (Abuse) | Obesity (Short-term) | MDD, Smoking Cessation |

*Includes active metabolites.[1][2][3]

Structural Diversity & Metabolism

For drug developers, understanding the metabolic fate of the propiophenone scaffold is as critical as the synthesis. Bupropion is unique because it is essentially a "pro-drug" and a "drug" simultaneously.

The CYP2B6 Pathway

The primary metabolic route involves the hydroxylation of the tert-butyl group by CYP2B6 to form Hydroxybupropion .

-

Clinical Relevance: Hydroxybupropion is biologically active and present in plasma at concentrations higher than the parent drug.[3]

-

Self-Validation: Protocols involving bupropion must account for CYP2B6 genetic polymorphisms, as poor metabolizers will have significantly altered pharmacokinetic profiles.

Keto-Reduction

The ketone carbonyl of the propiophenone backbone is subject to reduction by carbonyl reductases, forming Threohydrobupropion and Erythrohydrobupropion .

Visualization: Metabolic Fate

Figure 2: The divergent metabolic pathways of Bupropion, highlighting the CYP2B6-mediated bioactivation.[1]

References

-

Mehta, N. B. (1974).[4] Meta chloro substituted-alpha-butylamino-propiophenones. U.S. Patent 3,819,706.[4][5][6] Link

- Carroll, F. I., et al. (2014). Synthesis, pharmacology, and structure-activity relationships of substituted propiophenones. Journal of Medicinal Chemistry. (Contextual grounding for SAR discussion).

- Foley, K. F., & DeSanty, K. P. (2000). Bupropion: pharmacology and therapeutic uses. Expert Reviews.

-

Hesse, L. M., et al. (2000). CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions. Drug Metabolism and Disposition.[2][3][7][8] Link

- Musah, R. A., et al. (2012). The impact of 'bath salts' (substituted cathinones) on the history of propiophenones.

Sources

- 1. droracle.ai [droracle.ai]

- 2. Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US3819706A - Meta chloro substituted-alpha-butylamino-propiophenones - Google Patents [patents.google.com]

- 7. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone via Friedel-Crafts acylation

Executive Summary & Retrosynthetic Analysis

The synthesis of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone presents a specific regiochemical challenge. The target molecule features a propiophenone core with a sterically hindered 2,6-dimethyl substitution pattern on the carbonyl-bearing ring and a para-methyl substituent on the distal phenyl ring.

While Friedel-Crafts acylation is the standard route for aryl ketones, the direct acylation of m-xylene (1,3-dimethylbenzene) predominantly yields the less hindered 2',4'-dimethyl isomer due to steric shielding at the C2 position. To maximize the formation of the required 2',6'-dimethyl isomer (substitution at C2), this protocol utilizes the Perrier Modification of the Friedel-Crafts reaction. By pre-forming the highly reactive acylium ion complex before substrate addition, we enhance electrophilicity, though rigorous chromatographic separation is required to isolate the target from the major 2,4-isomer.

Retrosynthetic Logic

The disconnection approach identifies the bond between the carbonyl carbon and the 2,6-dimethylphenyl ring as the strategic breakpoint.

-

Bond Formed: C(sp2)-C(=O)

-

Electrophile: 3-(4-methylphenyl)propionyl chloride (derived from the corresponding acid).[1]

-

Nucleophile: m-Xylene (1,3-dimethylbenzene).[2]

-

Key Constraint: Directing the incoming acyl group to the sterically congested C2 position between two methyl groups.

Figure 1: Retrosynthetic disconnection showing the fragmentation into the aromatic substrate and the acyl chloride.

Reagents & Equipment

Chemical Bill of Materials

| Reagent | CAS No.[3][4] | Role | Purity | Eq. |

| 3-(4-Methylphenyl)propanoic acid | 1505-50-6 | Precursor | >98% | 1.0 |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Chlorinating Agent | 99% | 1.5 |

| m-Xylene | 108-38-3 | Substrate | Anhydrous | 1.1 |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | Lewis Acid Catalyst | 99.9% | 1.2 |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous | - |

| 1,2-Dichloroethane (DCE) | 107-06-2 | Alt.[5] Solvent (High T) | Anhydrous | - |

Equipment

-

Three-neck round-bottom flask (250 mL & 500 mL).

-

Pressure-equalizing addition funnel.

-

Reflux condenser with CaCl₂ drying tube or N₂ inlet.

-

Flash chromatography system (Silica gel 60).

Experimental Protocol

Phase 1: Synthesis of 3-(4-methylphenyl)propionyl chloride

Objective: Activate the carboxylic acid for electrophilic attack.

-

Setup: Equip a 250 mL single-neck round-bottom flask with a magnetic stir bar and a reflux condenser connected to an acid gas scrubber (NaOH trap).

-

Charging: Add 3-(4-methylphenyl)propanoic acid (16.4 g, 100 mmol) to the flask.

-

Chlorination: Add Thionyl Chloride (10.9 mL, 150 mmol) dropwise.

-

Note: Perform in a fume hood. SO₂ and HCl gases are evolved.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2 hours. The solution should become clear.

-

Workup: Cool to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator).[1]

-

Checkpoint: The residue is the crude acyl chloride (yellowish oil). Yield is typically quantitative. Use immediately in Phase 2 to prevent hydrolysis.

-

Phase 2: Friedel-Crafts Acylation (Perrier Modification)

Objective: Couple the acyl chloride with m-xylene, attempting to force C2 substitution.

-

Catalyst Activation (Perrier Method):

-

In a flame-dried 500 mL three-neck flask under N₂ atmosphere, suspend AlCl₃ (16.0 g, 120 mmol) in anhydrous DCM (100 mL).

-

Cool to 0°C using an ice bath.[1]

-

Add the crude acyl chloride (from Phase 1, dissolved in 20 mL DCM) dropwise over 30 minutes.

-

Mechanism:[1][5][7] This forms the discrete acylium ion complex [R-C≡O]⁺[AlCl₄]⁻. Stir for 15 mins at 0°C.

-

-

Substrate Addition:

-

Add m-xylene (11.7 g, 110 mmol) dropwise to the acylium complex solution at 0°C.

-

Critical Control: Maintain temperature <5°C to minimize polymerization, though higher temperatures (reflux in DCE) may be required to overcome the activation energy for the hindered C2 position.

-

Recommendation: Start at 0°C. If TLC shows no conversion after 2 hours, switch solvent to 1,2-Dichloroethane and reflux (83°C).

-

-

Reaction Monitoring:

-

Stir at room temperature for 4–6 hours.

-

Monitor via TLC (Hexane/EtOAc 9:1). Look for the appearance of two product spots (Major: 2,4-isomer; Minor: 2,6-isomer).

-

-

Quenching:

-

Pour the reaction mixture slowly onto a mixture of ice (200 g) and conc. HCl (20 mL) .

-

Safety: Exothermic hydrolysis of aluminum salts.

-

-

Extraction:

-

Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organic phases, wash with water (100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL).

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Phase 3: Purification & Isomer Isolation

The crude mixture will contain predominantly 2',4'-dimethyl-3-(4-methylphenyl)propiophenone. The 2',6'-isomer is the minor product.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution starting with 100% Hexanes -> 95:5 Hexanes:EtOAc.

-

Elution Order: The sterically hindered 2',6'-isomer typically elutes first (less polar interaction with silica due to steric shielding of the carbonyl) or second depending on specific interactions; however, in substituted benzenes, the more symmetrical 2,6-isomer often has a distinct Rf.

-

-

Crystallization (Optional):

-

If chromatography yields a mixture, recrystallize from cold pentane or methanol. The more symmetrical 2',6'-isomer often has a higher melting point and lower solubility.

-

Mechanistic Pathway[1][8]

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2] The key competition is between the sterically accessible C4 position and the hindered C2 position.

Figure 2: Mechanistic pathway highlighting the branching point between the kinetic (2,4) and hindered (2,6) products.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield of 2,6-Isomer | Steric hindrance at C2 position blocks attack. | Thermodynamic Control: Conduct reaction at higher temperature (Reflux in DCE or Nitromethane) to allow reversibility, though FC acylation is largely irreversible. Alternative: Consider blocking the C4 position (e.g., sulfonation followed by desulfonation) if yield is critical. |

| Polyacylation | Excess acyl chloride or high activity. | Ensure strict 1:1 stoichiometry of Xylene to Acyl Chloride. |

| Incomplete Reaction | Deactivation of catalyst by moisture. | Use freshly sublimed AlCl₃ and strictly anhydrous solvents. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

-

University of Plymouth. "The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes". Available at: [Link] (Accessed Oct 2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CAS 15893-42-2: 3-(4-METHOXYPHENYL)PROPIONYL CHLORIDE [cymitquimica.com]

- 4. 3-(4-METHOXYPHENYL)PROPIONYL CHLORIDE | 15893-42-2 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. CN117209377B - Continuous synthesis method of propionyl chloride - Google Patents [patents.google.com]

Application Notes & Protocols for the Comprehensive Characterization of 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone